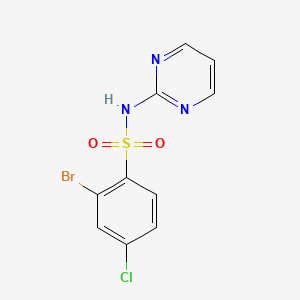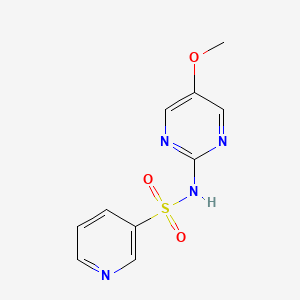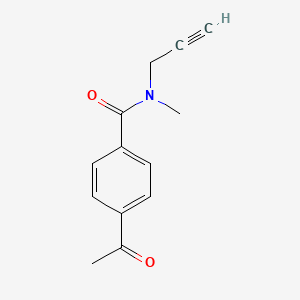![molecular formula C14H19N3O2 B6625996 1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine](/img/structure/B6625996.png)
1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine has anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. It has also been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine in lab experiments include its potential as a ligand in catalysis and as a fluorescent probe in bioimaging. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety.
Orientations Futures
There are several future directions for research on 1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine. These include further studies on its mechanism of action, its potential as a therapeutic agent for inflammatory diseases and cancer, and its use as a ligand in catalysis and as a fluorescent probe in bioimaging. Additionally, studies on its toxicity and safety are needed to determine its potential as a drug candidate.
In conclusion, 1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine is a chemical compound that has potential applications in various fields. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, more studies are needed to determine its mechanism of action, efficacy, and safety.
Méthodes De Synthèse
The synthesis of 1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine involves a series of chemical reactions. The starting materials used are 6-methoxypyridine-2-carbaldehyde and 3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole. The reaction is carried out in the presence of a palladium catalyst and a base. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine has been studied for its potential applications in various fields. It has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a ligand in catalysis and as a fluorescent probe in bioimaging.
Propriétés
IUPAC Name |
1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)13-7-12(19-17-13)9-15-8-11-5-4-6-14(16-11)18-3/h4-7,10,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTLYTFNTJBYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNCC2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-methoxybenzonitrile](/img/structure/B6625918.png)
![2-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-5-chlorobenzonitrile](/img/structure/B6625920.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile](/img/structure/B6625922.png)
![(4aR,7aS)-1-[[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625926.png)
![(4aR,7aS)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625933.png)
![5-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B6625940.png)



![6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B6625959.png)


![2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6625967.png)
![4-[[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B6626001.png)